5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a fused ring system containing nitrogen atoms. The structure of this compound includes a naphthyridine core with a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid typically involves multi-step processes. One common method includes the Heck reaction, where an aminopyridine derivative reacts with an acrylate under palladium catalysis to form the naphthyridine core . Another approach involves the reductive amination of a naphthyridine aldehyde with suitable amines .
Industrial Production Methods
Industrial production of this compound often scales up these synthetic routes. The Heck reaction, for instance, can be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine diones, while reduction can produce tetrahydronaphthyridines .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with similar structural features but different functional groups.
1,8-Naphthyridine: Contains nitrogen atoms at different positions in the ring system.
Quinolines: Similar fused ring system but with different nitrogen placement.
Uniqueness
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEWEOJZOIDGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C(=O)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208821 | |
Record name | 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219022-86-2 | |
Record name | 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219022-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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